ethyl 5-ethyl-1-methyl-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-ethyl-1-methyl-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by its five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility and significant roles in various sectors, including medicine and agriculture
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-ethyl-1-methyl-1H-pyrazole-4-carboxylate typically involves the condensation of 1,3-diketones with arylhydrazines. One common method includes the use of transition-metal catalysts and photoredox reactions . For instance, the condensation of 1,3-diketones with arylhydrazines in the presence of a catalyst like Nano-ZnO can yield the desired pyrazole derivative .
Industrial Production Methods: Industrial production methods for pyrazole derivatives often employ eco-friendly and cost-effective catalysts. Amberlyst-70, a resinous and thermally stable catalyst, is one such example. It offers a simple reaction workup and valuable eco-friendly attributes .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-ethyl-1-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the pyrazole ring, which can participate in nucleophilic and electrophilic substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include arylhydrazines, transition-metal catalysts, and photoredox agents. Reaction conditions often involve moderate temperatures and the use of solvents like ethanol .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the condensation of acetylenic ketones with methylhydrazine in ethanol can yield regioisomeric pyrazoles .
Scientific Research Applications
Ethyl 5-ethyl-1-methyl-1H-pyrazole-4-carboxylate has a wide range of scientific research applications. It is used in medicinal chemistry for its potential antibacterial, antifungal, anti-inflammatory, and anticancer properties . Additionally, it is employed in the synthesis of more complex heterocyclic systems, which are relevant in the pharmaceutical field .
Mechanism of Action
The mechanism of action of ethyl 5-ethyl-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with molecular targets and pathways. Pyrazole derivatives are known to exhibit tautomerism, which can influence their reactivity and biological activities . The compound’s effects are mediated through its interaction with specific enzymes and receptors, leading to various biological responses .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to ethyl 5-ethyl-1-methyl-1H-pyrazole-4-carboxylate include other pyrazole derivatives such as 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester and 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid .
Uniqueness: What sets this compound apart is its specific substitution pattern, which can lead to unique reactivity and biological properties.
Properties
IUPAC Name |
ethyl 5-ethyl-1-methylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-4-8-7(6-10-11(8)3)9(12)13-5-2/h6H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPLBCKURJDPFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116344-24-2 |
Source
|
Record name | ethyl 5-ethyl-1-methyl-1H-pyrazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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